molecular formula C12H13NO2 B13042171 1-Ethylindoline-5,7-dicarbaldehyde

1-Ethylindoline-5,7-dicarbaldehyde

Cat. No.: B13042171
M. Wt: 203.24 g/mol
InChI Key: GNQXTFCARGANCB-UHFFFAOYSA-N
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Description

1-Ethylindoline-5,7-dicarbaldehyde is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound’s structure consists of an indoline core with ethyl and dicarbaldehyde functional groups at specific positions, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylindoline-5,7-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and formylation .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use catalysts and specific reaction conditions to maximize yield and purity. The use of environmentally benign solvents and reagents is also considered to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylindoline-5,7-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylindoline-5,7-dicarbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethylindoline-5,7-dicarbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Methylindoline-5,7-dicarbaldehyde
  • 1-Propylindoline-5,7-dicarbaldehyde
  • 1-Butylindoline-5,7-dicarbaldehyde

Comparison: 1-Ethylindoline-5,7-dicarbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl counterparts. The ethyl group may provide a balance between hydrophobicity and steric effects, making it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole-5,7-dicarbaldehyde

InChI

InChI=1S/C12H13NO2/c1-2-13-4-3-10-5-9(7-14)6-11(8-15)12(10)13/h5-8H,2-4H2,1H3

InChI Key

GNQXTFCARGANCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C(=CC(=C2)C=O)C=O

Origin of Product

United States

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